molecular formula C13H11Cl2N3O2S B2969526 methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate CAS No. 866051-39-0

methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate

Cat. No.: B2969526
CAS No.: 866051-39-0
M. Wt: 344.21
InChI Key: GBZFMCGEFGPUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate is a synthetic organic compound with the molecular formula C13H11Cl2N3O2S It is characterized by the presence of a thiophene ring, a hydrazone linkage, and dichlorophenyl groups

Mechanism of Action

    Target of action

    Compounds with a hydrazine group (NH2-NH2) are often involved in reactions with carbonyl compounds (C=O), such as aldehydes and ketones, to form hydrazones . The specific targets would depend on the exact biological context and the presence of suitable carbonyl compounds.

    Mode of action

    The hydrazine group can act as a nucleophile, attacking the electrophilic carbon in the carbonyl group. This can result in the formation of a hydrazone, a process that is usually catalyzed by an acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate typically involves the condensation of 2-(2,4-dichlorophenyl)hydrazine with methyl 3-formyl-2-thiophenecarboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride.

    Substitution: The dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride; performed in an alcohol solvent such as methanol or ethanol at low temperatures.

    Substitution: Amines or thiols; reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-pyridinecarboxylate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

Methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

methyl 3-[[2-(2,4-dichlorophenyl)hydrazinyl]methylideneamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2S/c1-20-13(19)12-11(4-5-21-12)16-7-17-18-10-3-2-8(14)6-9(10)15/h2-7,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZFMCGEFGPUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N=CNNC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.